REACTION_SMILES
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[Br:10][N:11]1[C:12](=[O:13])[CH2:14][CH2:15][C:16]1=[O:17].[C:18]([Cl:19])([Cl:20])([Cl:21])[Cl:22].[n:1]1[cH:2][cH:3][n:4]2[c:5]1[CH2:6][CH2:7][CH2:8][CH2:9]2>>[n:1]1[cH:2][c:3]([Br:10])[n:4]2[c:5]1[CH2:6][CH2:7][CH2:8][CH2:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cn2c(n1)CCCC2
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Name
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Type
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product
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Smiles
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Brc1cnc2n1CCCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |